6-Chloroquinazolin-4-amine
Overview
Description
6-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3. It is a white crystalline solid that is stable under normal conditions and can be dissolved in various organic solvents . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
6-Chloroquinazolin-4-amine can be synthesized through several methods. One common method involves the reaction of 4-aminoquinazoline with thionyl chloride . Another method includes the chlorination of 4-aminoquinazoline . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
6-Chloroquinazolin-4-amine is a versatile compound that can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include thionyl chloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloroquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mechanism of Action
The mechanism of action of 6-Chloroquinazolin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
6-Chloroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
4-Aminoquinazoline: Lacks the chlorine substituent and has different reactivity and biological activity.
6-Bromoquinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
Quinazolin-4-amine: The parent compound without any halogen substituents, used as a precursor for various derivatives.
Properties
IUPAC Name |
6-chloroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOLSIBCDCWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313175 | |
Record name | 6-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-35-6 | |
Record name | 19808-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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